Celecoxib-d7

Description

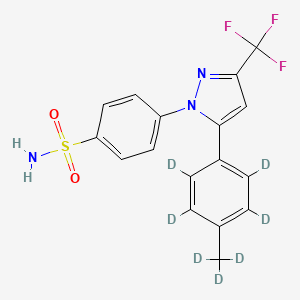

Structure

3D Structure

Properties

IUPAC Name |

4-[5-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3O2S/c1-11-2-4-12(5-3-11)15-10-16(17(18,19)20)22-23(15)13-6-8-14(9-7-13)26(21,24)25/h2-10H,1H3,(H2,21,24,25)/i1D3,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZEKVGVHFLEQIL-AAYPNNLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)[2H])[2H])C([2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661860 | |

| Record name | 4-{5-[4-(~2~H_3_)Methyl(~2~H_4_)phenyl]-3-(trifluoromethyl)-1H-pyrazol-1-yl}benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

544686-21-7 | |

| Record name | 4-{5-[4-(~2~H_3_)Methyl(~2~H_4_)phenyl]-3-(trifluoromethyl)-1H-pyrazol-1-yl}benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of Celecoxib-d7 in Modern Analytical Research: A Technical Guide

For Immediate Release

Abstract

This technical guide provides an in-depth overview of Celecoxib-d7, a deuterated analog of the nonsteroidal anti-inflammatory drug (NSAID) Celecoxib. It details its primary application as an internal standard in quantitative analytical methodologies, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the physicochemical properties, experimental applications, and relevant biological pathways associated with Celecoxib and its deuterated counterpart.

Introduction to this compound

This compound is a stable isotope-labeled form of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. In this compound, seven hydrogen atoms have been replaced with deuterium, a heavy isotope of hydrogen. This isotopic substitution results in a molecule that is chemically identical to Celecoxib but has a higher molecular weight. This key difference allows it to be distinguished from the unlabeled drug by mass spectrometry, making it an ideal internal standard for quantitative analysis.[1] The primary application of this compound is to improve the accuracy and precision of analytical methods for the quantification of Celecoxib in complex biological matrices such as plasma and serum.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in research. The following tables summarize key quantitative data for both this compound and its non-labeled counterpart, Celecoxib.

Table 1: Chemical and Physical Properties

| Property | This compound | Celecoxib |

| IUPAC Name | 4-[5-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide |

| Molecular Formula | C₁₇H₇D₇F₃N₃O₂S | C₁₇H₁₄F₃N₃O₂S |

| Molecular Weight | 388.42 g/mol [3] | 381.37 g/mol |

| CAS Number | 544686-21-7[3] | 169590-42-5 |

| Appearance | White to off-white solid | White crystalline powder |

| Solubility | Soluble in DMSO (76 mg/ml) and Ethanol (33 mg/ml)[2] | Poorly soluble in water, soluble in methanol, DMSO, chloroform, acetonitrile |

Table 2: Mass Spectrometry Data for Quantitative Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

| Celecoxib | 380.0 | 315.9 | Negative | [4] |

| This compound | 387.0 | 323.0 | Negative | [4] |

| Celecoxib | 382.2 | 214.1 | Positive | |

| This compound | 388.1 | - | Positive (SIM) |

Primary Application: Internal Standard in Bioanalysis

The most prominent application of this compound is as an internal standard (IS) in bioanalytical methods designed to quantify Celecoxib in biological samples. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for its ability to compensate for variations in sample preparation, injection volume, and matrix effects.

The Principle of Internal Standardization

An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to all samples, including calibrators, quality controls, and unknown samples, prior to sample processing. The ratio of the analytical signal of the analyte to that of the internal standard is then used for quantification. This ratiometric measurement corrects for potential losses during sample handling and variations in instrument response.

Experimental workflow for the quantification of Celecoxib using this compound as an internal standard.

Detailed Experimental Protocols

The following protocols are examples of how this compound is used in the quantitative analysis of Celecoxib in human plasma.

Sample Preparation

-

To 0.5 mL of plasma in a test tube, add 50 µL of the internal standard solution (this compound).

-

Add 50 µL of a suitable buffer (e.g., phosphate buffer, pH 5.0) and vortex for 30 seconds.[5]

-

Add 5 mL of an extraction solvent (e.g., a mixture of n-hexane and isoamyl alcohol, 97:3 v/v) and vortex for 1 minute.[5]

-

Centrifuge the mixture at 3000 rpm for 15 minutes to separate the organic and aqueous layers.[5]

-

Transfer the upper organic layer to a clean test tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.[5]

-

Condition a C18 SPE cartridge with methanol followed by water.

-

To 300 µL of human plasma, add the internal standard (this compound).[4]

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with a suitable washing solution to remove interfering substances.

-

Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol).

-

Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.

LC-MS/MS Analysis

| Parameter | Example Condition 1 | Example Condition 2 |

| Column | ACE C8-300 (50 x 4.0 mm, 3.0 µm) | Nova Pak C8 (3.8 x 150 mm) |

| Mobile Phase | Methanol: 1.0 mmol Ammonium Acetate (80:20 v/v)[4] | Acetonitrile:Tetrahydrofuran:Sodium Acetate Buffer (pH 5.0) (30:8:62)[6] |

| Flow Rate | 0.5 mL/min | 1.0 mL/min |

| Column Temperature | Ambient | Not specified |

| Injection Volume | 10 µL | Not specified |

| Parameter | Typical Setting |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Celecoxib) | m/z 380.0 → 315.9[4] |

| MRM Transition (this compound) | m/z 387.0 → 323.0[4] |

| Ion Source Temperature | 500-600 °C |

| IonSpray Voltage | -4500 V |

Relevant Biological Pathway: COX-2 Inhibition

Celecoxib exerts its anti-inflammatory and analgesic effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. Understanding this pathway is crucial for researchers studying the pharmacodynamics of Celecoxib.

Simplified signaling pathway of Celecoxib's inhibition of COX-2.

Conclusion

This compound is an indispensable tool for researchers in pharmacology, drug metabolism, and pharmacokinetics. Its use as an internal standard in LC-MS/MS assays ensures the generation of reliable and accurate quantitative data for Celecoxib. This technical guide has provided a comprehensive overview of its properties, applications, and the methodologies in which it is employed, serving as a valuable resource for the scientific community. The detailed protocols and pathway diagrams herein are intended to facilitate the design and execution of robust analytical studies.

References

- 1. This compound (SC 58635-d7) | COX | 544686-21-7 | Invivochem [invivochem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound - CAS - 544686-21-7 | Axios Research [axios-research.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Determination of celecoxib in human plasma using solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Celecoxib-d7: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Celecoxib-d7, the deuterated analog of the selective COX-2 inhibitor, Celecoxib. It covers the fundamental chemical and physical properties, mechanism of action, and key experimental protocols relevant to its application in research and development.

Introduction

This compound is a stable, isotopically labeled form of Celecoxib, a widely used nonsteroidal anti-inflammatory drug (NSAID).[1] In this compound, seven hydrogen atoms have been replaced by deuterium. This isotopic substitution provides a distinct mass signature, making it an invaluable tool in analytical chemistry. Its primary application is as an internal standard for the highly accurate quantification of Celecoxib in biological matrices using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[2] The parent compound, Celecoxib, is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme, which provides it with potent anti-inflammatory and analgesic properties.[3][4]

Chemical Structure and Identification

This compound retains the core structure of Celecoxib, a diaryl-substituted pyrazole, with deuterium labeling on the p-tolyl group.[5][6] Specifically, the methyl group is trideuteriomethyl, and four hydrogen atoms on the phenyl ring are substituted with deuterium.[2][5]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 4-[5-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide[5][7] |

| CAS Number | 544686-21-7[1][2][5] |

| Molecular Formula | C₁₇H₇D₇F₃N₃O₂S[2][8][9] |

| Synonyms | SC 58635-d7[1] |

| InChI Key | RZEKVGVHFLEQIL-AAYPNNLASA-N[2] |

Physicochemical Properties

The physical and chemical properties of this compound are nearly identical to those of Celecoxib, with a slight increase in molecular weight due to the deuterium atoms.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Weight | 388.42 g/mol | [1][8][9] |

| Exact Mass | 388.11981958 Da | [5] |

| Appearance | Solid, Off-white to gray powder | [1][10] |

| Boiling Point | 529.0 ± 60.0 °C at 760 mmHg | [10] |

| LogP | 4.21 | [10] |

| Storage (Powder) | -20°C for up to 3 years | [1] |

| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [1] |

Table 3: Solubility of this compound

| Solvent | Solubility | Source |

| DMSO | ≥ 76 mg/mL | [1][2] |

| Ethanol | ≥ 33 mg/mL | [1][2] |

| Aqueous Buffers | Sparingly soluble | [11] |

Mechanism of Action (Celecoxib)

This compound functions as an analytical standard, while the biological activity resides with its parent compound, Celecoxib. The mechanism of action for Celecoxib is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[4][12]

COX enzymes convert arachidonic acid into prostaglandins.[13] The COX-1 isoform is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining platelet function.[3] In contrast, the COX-2 isoform is induced during inflammation and is primarily responsible for synthesizing the prostaglandins that mediate pain and inflammation.[3][12]

By selectively inhibiting COX-2, Celecoxib reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[3][4] Celecoxib is approximately 10-20 times more selective for COX-2 over COX-1.[3]

Caption: Selective inhibition of the COX-2 pathway by Celecoxib.

Experimental Protocols

Quantification by LC-MS/MS

This compound is the preferred internal standard for quantifying Celecoxib in biological samples. The following is a representative protocol.

Objective: To determine the concentration of Celecoxib in human plasma using a validated LC-MS/MS assay with this compound as an internal standard.

Methodology:

-

Sample Preparation:

-

Thaw human plasma samples and vortex.

-

To a 300 µL aliquot of plasma, add a known concentration of this compound solution (internal standard).

-

Perform a solid-phase extraction (SPE) using a suitable cartridge (e.g., Strata-X) to remove proteins and other interfering substances.[14]

-

Wash the cartridge and elute the analyte and internal standard.

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

-

-

Chromatographic Conditions:

-

LC System: High-performance liquid chromatography (HPLC) system.

-

Column: C18 reverse-phase column (e.g., ZORBAX Eclipse Plus C18).[14]

-

Mobile Phase: A gradient or isocratic mixture, such as Methanol: 5 mM Formic Acid (95:5 v/v).[14]

-

Flow Rate: Optimized for separation, typically 0.5-1.0 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Conditions:

-

Mass Spectrometer: Triple quadrupole tandem mass spectrometer.

-

Ionization Mode: Negative Electrospray Ionization (ESI-).[14]

-

Detection: Multiple Reaction Monitoring (MRM).

-

Data Analysis: The concentration of Celecoxib is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a standard curve.

-

Caption: A typical workflow for quantifying Celecoxib using this compound.

Preparation of Stock Solutions

Due to its poor aqueous solubility, this compound requires a specific procedure for preparing solutions.

-

Primary Stock Solution (in Organic Solvent):

-

Accurately weigh the required amount of this compound solid powder.

-

Dissolve the powder in an appropriate organic solvent such as DMSO or Ethanol to a high concentration (e.g., 76 mg/mL in DMSO).[1][2] Purge the solvent with an inert gas before use.[11]

-

Vortex thoroughly to ensure complete dissolution. This solution can be stored at -80°C for up to 6 months.[1]

-

-

Working Solutions (for Aqueous Buffers):

-

For assays requiring an aqueous buffer, first dissolve the compound in an organic solvent like ethanol.[11]

-

Then, dilute this solution with the aqueous buffer of choice (e.g., PBS, pH 7.2) to the final desired concentration.[11]

-

Note: Aqueous solutions should be prepared fresh and not stored for more than one day due to the compound's limited stability and solubility in aqueous media.[11]

-

Conclusion

This compound is an essential analytical tool for researchers in pharmacology, toxicology, and clinical diagnostics. Its chemical and physical properties are virtually identical to the parent drug, allowing it to accurately mimic the behavior of Celecoxib during sample extraction and analysis. The mass shift provided by the seven deuterium atoms enables precise and reliable quantification via mass spectrometry, making it the gold standard for pharmacokinetic, bioequivalence, and metabolic studies of Celecoxib.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Celecoxib - Wikipedia [en.wikipedia.org]

- 4. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. This compound | C17H14F3N3O2S | CID 45038593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CAS 544686-21-7 | LGC Standards [lgcstandards.com]

- 8. This compound - CAS - 544686-21-7 | Axios Research [axios-research.com]

- 9. This compound | CAS No- 544686-21-7 | Simson Pharma Limited [simsonpharma.com]

- 10. This compound (SC 58635-d7) | COX | 544686-21-7 | Invivochem [invivochem.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 13. news-medical.net [news-medical.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Isotopic Purity of Celecoxib-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Celecoxib-d7, a deuterated internal standard crucial for the accurate quantification of Celecoxib in pharmacokinetic and metabolic studies. This document outlines the synthetic pathway, detailed experimental protocols, and methods for assessing isotopic enrichment.

Introduction

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used as a nonsteroidal anti-inflammatory drug (NSAID). Isotope-labeled analogues, such as this compound, are indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies. The incorporation of seven deuterium atoms provides a distinct mass shift, enabling its use as an internal standard in mass spectrometry-based bioanalytical assays, without altering its chemical properties significantly. This guide details a viable synthetic route to this compound and the analytical methods to confirm its high isotopic purity.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the preparation of a deuterated precursor, followed by a Claisen condensation and a final cyclocondensation reaction. The key is the introduction of the seven deuterium atoms in the tolyl moiety of the molecule.

Overall Synthetic Scheme

The synthetic pathway for this compound can be visualized as a two-stage process. The first stage involves the synthesis of the deuterated intermediate, 1-(4-(methyl-d3)phenyl-2,3,5,6-d4)-4,4,4-trifluoro-1,3-butanedione. The second stage is the reaction of this intermediate with 4-hydrazinobenzenesulfonamide hydrochloride to yield this compound.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Stage 1: Synthesis of 1-(4-(methyl-d3)phenyl-2,3,5,6-d4)-4,4,4-trifluoro-1,3-butanedione

This stage involves a Friedel-Crafts acylation to produce deuterated p-methylacetophenone, followed by a Claisen condensation.

1.1: Friedel-Crafts Acylation for p-Methylacetophenone-d7

-

Materials: Toluene-d8, Acetyl chloride, Anhydrous Aluminum Chloride (AlCl₃), Dichloromethane (DCM), Hydrochloric acid (HCl), Sodium bicarbonate solution (NaHCO₃), Brine, Anhydrous Magnesium Sulfate (MgSO₄).

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous AlCl₃ in dry DCM.

-

Cool the suspension in an ice bath.

-

Slowly add acetyl chloride to the cooled suspension with stirring.

-

To this mixture, add Toluene-d8 dropwise while maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC or GC).

-

Quench the reaction by carefully pouring it over crushed ice and concentrated HCl.

-

Separate the organic layer and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude p-methylacetophenone-d7.

-

Purify the crude product by vacuum distillation or column chromatography.

-

1.2: Claisen Condensation to form 1-(p-tolyl-d7)-4,4,4-trifluoro-1,3-butanedione

-

Materials: p-Methylacetophenone-d7, Ethyl trifluoroacetate, Sodium methoxide (NaOMe), Toluene, Hydrochloric acid (HCl).

-

Procedure:

-

To a solution of sodium methoxide in toluene, add p-methylacetophenone-d7.

-

To this mixture, add ethyl trifluoroacetate dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).

-

Cool the reaction mixture and acidify with dilute HCl.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to obtain the crude deuterated diketone.

-

Stage 2: Synthesis of this compound (Cyclocondensation)

-

Materials: 1-(p-tolyl-d7)-4,4,4-trifluoro-1,3-butanedione, 4-Hydrazinobenzenesulfonamide hydrochloride, Ethanol.

-

Procedure:

-

Dissolve 1-(p-tolyl-d7)-4,4,4-trifluoro-1,3-butanedione and 4-hydrazinobenzenesulfonamide hydrochloride in ethanol.

-

Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by TLC or HPLC.

-

Upon completion, cool the reaction mixture to room temperature to allow for the crystallization of the product.

-

Collect the solid product by filtration and wash with cold ethanol.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol/water) to achieve high purity.

-

Isotopic Purity Analysis

The isotopic purity of the synthesized this compound is a critical parameter and is typically determined by mass spectrometry.

Data Presentation: Isotopic Purity of this compound

| Parameter | Specification | Analytical Method |

| Chemical Formula | C₁₇H₇D₇F₃N₃O₂S | - |

| Molecular Weight | 388.42 | Mass Spectrometry |

| Deuterium Incorporation | ≥99% (d₁-d₇ forms) | Mass Spectrometry |

| Isotopic Enrichment | ≥99 atom % D | Mass Spectrometry |

| Parent Ion (M-H)⁻ | m/z 387.0 | LC-MS/MS |

| Product Ion | m/z 323.0 | LC-MS/MS |

Experimental Protocol: Isotopic Purity Determination by LC-MS/MS

-

Instrumentation: A high-resolution liquid chromatography-tandem mass spectrometer (LC-MS/MS) is used for this analysis.

-

Sample Preparation:

-

Prepare a standard solution of the synthesized this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

-

Prepare a corresponding standard of non-deuterated Celecoxib for comparison.

-

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of methanol and water or acetonitrile and water, often with a small amount of formic acid or ammonium acetate to improve ionization.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used for Celecoxib.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is employed to monitor the specific precursor-to-product ion transitions for both Celecoxib and this compound.

-

Transitions:

-

-

Data Analysis:

-

Acquire the mass spectra for both the deuterated and non-deuterated standards.

-

Determine the relative intensities of the isotopic peaks in the mass spectrum of this compound.

-

Calculate the percentage of each deuterated species (d₀ to d₇) to determine the isotopic distribution and overall isotopic enrichment. Commercial suppliers often report an isotopic purity of at least 99 atom % D.[3]

-

Caption: Workflow for isotopic purity analysis.

Conclusion

The synthesis of this compound with high isotopic purity is achievable through a well-defined synthetic route involving the preparation of a deuterated diketone intermediate followed by cyclocondensation. Rigorous purification and subsequent analysis by high-resolution mass spectrometry are essential to confirm the isotopic enrichment and ensure its suitability as an internal standard for quantitative bioanalytical applications. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field of drug development and metabolism.

References

The Role of Celecoxib-d7 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental mechanism and practical application of Celecoxib-d7 as an internal standard in the quantitative bioanalysis of celecoxib, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of stable isotope-labeled internal standards like this compound is a cornerstone of modern analytical chemistry, ensuring the accuracy, precision, and robustness of pharmacokinetic and drug metabolism studies.

Core Mechanism of Action

This compound is the deuterium-labeled analogue of Celecoxib, a selective COX-2 inhibitor.[1] In this context, its mechanism of action is not pharmacological but analytical. It serves as a superior internal standard in quantitative mass spectrometry for several key reasons:

-

Chemical and Physical Homogeneity: this compound is chemically identical to celecoxib, with the only difference being the replacement of seven hydrogen atoms with deuterium atoms.[1] This subtle increase in mass allows it to be distinguished by a mass spectrometer, while its physicochemical properties remain nearly identical to the unlabeled analyte.[2]

-

Co-elution and Co-extraction: Due to its similar chemical nature, this compound exhibits nearly identical behavior to celecoxib during the entire analytical process. This includes extraction from complex biological matrices (like plasma), chromatographic separation, and ionization in the mass spectrometer source.[3][4]

-

Correction for Analytical Variability: The primary function of an internal standard is to compensate for variations that can occur during sample preparation and analysis.[3][4][5] By adding a known amount of this compound to every sample, calibrator, and quality control sample at the beginning of the workflow, any loss of analyte during extraction or inconsistencies in injection volume will affect both the analyte and the internal standard proportionally.[3][4] Similarly, it corrects for matrix effects, where other components in the sample can suppress or enhance the ionization of the analyte.[2][3] The ratio of the analyte signal to the internal standard signal is used for quantification, effectively nullifying these sources of error and leading to more accurate and precise results.[4]

Experimental Protocols and Data

The use of this compound as an internal standard is prevalent in numerous validated bioanalytical methods for the quantification of celecoxib in biological matrices. Below are summaries of typical experimental protocols and associated quantitative data.

Sample Preparation: Solid-Phase Extraction (SPE)

A common method for extracting celecoxib and its internal standard from human plasma is solid-phase extraction.[6]

Protocol:

-

To 300 µL of human plasma, add the internal standard solution (this compound).

-

The samples are then loaded onto an SPE cartridge (e.g., Strata-X).

-

The cartridge is washed to remove interfering substances.

-

The analyte and internal standard are eluted with an appropriate organic solvent.

-

The eluate is evaporated to dryness and reconstituted in the mobile phase for injection into the LC-MS/MS system.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The reconstituted sample is then analyzed by LC-MS/MS. The chromatographic conditions are optimized to achieve good peak shape and separation from other plasma components. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to ensure selectivity and sensitivity.

Typical LC-MS/MS Parameters:

| Parameter | Value |

| Chromatographic Column | ACE C8-300 (50 × 4.0 mm, 3.0 μm)[6] |

| Mobile Phase | Methanol-1.0 mmol ammonium acetate solution (80:20, v/v)[6] |

| Ionization Mode | Negative Ionization[6] |

| Celecoxib Transition | m/z 380.0 → 315.9[6][7] |

| This compound Transition | m/z 387.0 → 323.0[6][7] |

Method Validation Data

The following table summarizes typical performance characteristics of an LC-MS/MS method for celecoxib using this compound as an internal standard.

| Parameter | Result |

| Linear Dynamic Range | 10.0 - 4000 ng/mL[6] |

| Lower Limit of Quantification (LLOQ) | 10.0 ng/mL[6] |

| Intra-batch Precision (% CV) | < 7.2%[6] |

| Inter-batch Precision (% CV) | < 7.2%[6] |

| Mean Relative Recovery | 85.5%[6] |

| IS-Normalized Matrix Factor | 0.99 - 1.03[6] |

Visualizing the Workflow and Principles

To further elucidate the role of this compound, the following diagrams illustrate the experimental workflow, the chemical structures, and the logic of internal standard-based quantification.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubcompare.ai [pubcompare.ai]

- 3. m.youtube.com [m.youtube.com]

- 4. Internal standard - Wikipedia [en.wikipedia.org]

- 5. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Understanding Celecoxib-d7 for mass spectrometry applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Celecoxib-d7, a critical tool in the quantitative analysis of the nonsteroidal anti-inflammatory drug (NSAID) celecoxib. This document details the fundamental properties of this compound, its application as an internal standard in mass spectrometry, and validated experimental protocols for its use.

Introduction to this compound

This compound is a deuterated analog of celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[1][2] The strategic replacement of seven hydrogen atoms with deuterium atoms results in a stable, isotopically labeled compound with a higher molecular weight than its parent drug.[1][3] This key characteristic makes it an ideal internal standard for quantitative analysis using mass spectrometry, as it co-elutes with celecoxib under identical chromatographic conditions but is readily distinguishable by its mass-to-charge ratio (m/z).[4]

The use of this compound as an internal standard is crucial for correcting for variations in sample preparation, injection volume, and ionization efficiency, thereby ensuring the accuracy and precision of celecoxib quantification in complex biological matrices such as plasma and blood.[4][5][6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application.

| Property | Value | Source |

| Chemical Formula | C₁₇H₇D₇F₃N₃O₂S | [1] |

| Molecular Weight | 388.4 g/mol | [1][3] |

| CAS Number | 544686-21-7 | [1] |

| Formal Name | 4-[5-[4-(methyl-d₃)phenyl-2,3,5,6-d₄]-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzenesulfonamide | [1] |

| Purity | ≥99% deuterated forms (d₁-d₇) | [1] |

| Solubility | DMSO: 76 mg/ml, Ethanol: 33 mg/ml | [1] |

Mass Spectrometry Data and Fragmentation

The accurate detection and quantification of celecoxib and this compound rely on specific precursor and product ion transitions in tandem mass spectrometry (MS/MS).

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Source |

| Celecoxib | 380.0 | 315.9 | Negative | [5][7] |

| This compound | 387.0 | 323.0 | Negative | [5][7] |

| Celecoxib | 382.2 | 214.1 | Positive | [8] |

Note: Ionization mode can vary based on the specific method development.

Experimental Protocols

The following are detailed methodologies for the quantification of celecoxib in biological matrices using this compound as an internal standard.

LC-MS/MS Method for Celecoxib in Human Plasma

This protocol is adapted from a validated method for a bioequivalence study.[5]

4.1.1. Sample Preparation: Solid-Phase Extraction (SPE)

-

To 300 µL of human plasma, add the internal standard, this compound.

-

Perform solid-phase extraction using strata-X SPE cartridges.

-

Elute the analytes from the cartridges.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

4.1.2. Chromatographic Conditions

-

LC System: A validated high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

-

Column: ACE C8-300 (50 × 4.0 mm, 3.0 μm).[5]

-

Mobile Phase: Methanol and 1.0 mmol ammonium acetate solution in an 80:20 (v/v) ratio.[5]

-

Flow Rate: 0.7 mL/min.[8]

-

Injection Volume: As per system suitability.

4.1.3. Mass Spectrometric Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), operated in negative or positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Ion Transitions:

4.1.4. Quantitative Performance

| Parameter | Value | Source |

| Linear Dynamic Range | 10.0 - 4000 ng/mL | [5] |

| Lower Limit of Quantification (LLOQ) | 10.0 ng/mL | [5] |

| Limit of Detection (LOD) | 2.50 ng/mL | [5] |

| Mean Relative Recovery | 85.5% | [5] |

| Intra- and Inter-batch Precision (% CV) | <7.2% | [5] |

UPLC-MS/MS Method for Celecoxib and its Metabolites in Rat Blood

This method utilizes a salting-out liquid-liquid extraction for sample preparation.[6]

4.2.1. Sample Preparation: Salting-out Liquid-Liquid Extraction

-

To a rat blood sample, add the internal standard, this compound.

-

Perform a salting-out assisted liquid-liquid extraction.

-

Centrifuge the sample to separate the layers.

-

Transfer the organic layer and evaporate to dryness.

-

Reconstitute the residue in the mobile phase.

4.2.2. Chromatographic and Mass Spectrometric Conditions

-

UPLC System: A validated UPLC system.

-

Mass Spectrometer: API 5500 Qtrap mass spectrometer or equivalent.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

4.2.3. Quantitative Performance for Celecoxib

| Parameter | Value | Source |

| Linear Range | 0.3 - 20000 nM | [6] |

| Lower Limit of Quantification (LLOQ) | 0.3 nM | [6] |

| Recovery | >70% | [6] |

| Intra- and Inter-day Precision | <12% | [6] |

| Intra- and Inter-day Accuracy | Within 85-115% | [6] |

Visualizations

Celecoxib's Mechanism of Action

Caption: Simplified signaling pathway of Celecoxib's inhibitory action on the COX-2 enzyme.

Experimental Workflow for LC-MS/MS Analysis

Caption: General experimental workflow for the quantification of Celecoxib using LC-MS/MS.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C17H14F3N3O2S | CID 45038593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Revealing Changes in Celecoxib Nanostructured Lipid Carrier’s Bioavailability Using Hyaluronic Acid as an Enhancer by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

A Technical Guide to the Commercial Sources and Availability of Celecoxib-d7

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources, availability, and technical specifications of Celecoxib-d7. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals who utilize this stable isotope-labeled internal standard in their analytical methodologies.

Introduction to this compound

This compound is the deuterated analog of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. The incorporation of seven deuterium atoms into the celecoxib molecule makes it an ideal internal standard for quantitative bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). Its use allows for the accurate correction of variability during sample preparation and analysis, ensuring the reliability of pharmacokinetic and metabolic studies of celecoxib.

Commercial Availability and Sourcing

A number of reputable chemical suppliers offer this compound for research and development purposes. The table below summarizes the key information from several prominent vendors to facilitate easy comparison. Please note that pricing and availability are subject to change and it is recommended to contact the suppliers directly for the most current information.

| Supplier | Catalog Number | Purity/Isotopic Enrichment | Available Quantities | Price (USD) |

| MedchemExpress | HY-13753S | Not explicitly stated | 500 µg, 1 mg | $210 (500 µg), $350 (1 mg)[1] |

| Simson Pharma | C030011 | Certificate of Analysis provided | Inquire for details | Inquire for details[2] |

| Axios Research | AR-C02201 | Fully characterized reference standard | Inquire for details | Inquire for details[3] |

| Cayman Chemical | 10008673 | ≥99% deuterated forms (d1-d7) | 1 mg, 5 mg, 10 mg | Contact for pricing |

| BDG Synthesis | 130643 | Target HPLC purity >98% | 10 mg, 25 mg, 50 mg | $1,180 (10mg), $1,950 (25mg), $2,950 (50mg) |

| LGC Standards | TRC-C251004 | Certificate of Analysis provided | Inquire for details | Inquire for details[4] |

| Pharmaffiliates | Not specified | Highly pure | Inquire for details | Inquire for details[5] |

| Adva Tech Group | Not specified | Not specified | Inquire for details | Inquire for details[6] |

Technical Specifications

When sourcing this compound, it is crucial to consider the following technical specifications to ensure the quality and reliability of your analytical data:

-

Molecular Weight: Approximately 388.42 g/mol [2]

-

Purity: Most suppliers offer high purity this compound, typically exceeding 98% as determined by HPLC.[2] It is advisable to request a Certificate of Analysis (CoA) for lot-specific purity data.

-

Isotopic Enrichment: The degree of deuteration is a critical parameter. Look for suppliers that provide information on the isotopic distribution, with a high percentage of the d7 species being desirable. Cayman Chemical, for example, specifies ≥99% deuterated forms (d1-d7).

-

Storage and Stability: this compound is typically shipped at ambient temperature and should be stored at -20°C for long-term stability.[1] Always refer to the supplier's recommendations for optimal storage conditions.

Experimental Protocols: Quantification of Celecoxib in Human Plasma using this compound as an Internal Standard by LC-MS/MS

The following section details a typical experimental protocol for the analysis of celecoxib in human plasma, utilizing this compound as an internal standard. This method is a composite of established procedures and should be validated in your laboratory for your specific application.

Preparation of Stock and Working Solutions

-

Celecoxib and this compound Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Celecoxib and this compound in 10 mL of methanol, respectively.

-

Celecoxib Working Standards: Prepare a series of working standard solutions by serially diluting the Celecoxib stock solution with a 50:50 mixture of methanol and water to achieve the desired concentration range for the calibration curve.

-

This compound Internal Standard (IS) Working Solution: Dilute the this compound stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 ng/mL.

Sample Preparation (Solid-Phase Extraction)

-

To 200 µL of human plasma in a polypropylene tube, add 50 µL of the this compound IS working solution (100 ng/mL) and vortex briefly.

-

Add 200 µL of 0.1 M zinc sulfate solution and vortex for 30 seconds to precipitate proteins.

-

Centrifuge the samples at 10,000 rpm for 10 minutes.

-

Condition a solid-phase extraction (SPE) cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of deionized water.

-

Load the supernatant from the centrifuged plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and inject a portion into the LC-MS/MS system.

LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray Ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Celecoxib: Monitor the transition of m/z 382.1 → 316.1.

-

This compound: Monitor the transition of m/z 389.2 → 323.2.

-

-

Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of Celecoxib to this compound against the concentration of the Celecoxib working standards.

-

Determine the concentration of Celecoxib in the plasma samples by interpolating their peak area ratios from the calibration curve.

Logical Workflow for Bioanalytical Method Using this compound

The following diagram illustrates the general workflow for the quantification of Celecoxib in a biological matrix using this compound as an internal standard.

Caption: Workflow for Celecoxib quantification using a deuterated internal standard.

This guide provides a foundational understanding of the commercial landscape and analytical application of this compound. For specific research needs, it is always recommended to consult the technical documentation provided by the chosen supplier and to perform in-house validation of any analytical method.

References

- 1. payeshdarou.ir [payeshdarou.ir]

- 2. Development of simple and rapid LC-MS/MS method for determination of celecoxib in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jetir.org [jetir.org]

- 5. mdpi.com [mdpi.com]

- 6. scispace.com [scispace.com]

The Use of Celecoxib-d7 versus Unlabeled Celecoxib in In-Vitro Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of Celecoxib-d7 and its unlabeled counterpart for use in in-vitro studies. We will explore the physicochemical properties, biological activities, and appropriate applications of each compound, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Introduction: Understanding the Distinction

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that acts as a selective cyclooxygenase-2 (COX-2) inhibitor.[1] It is widely used in research to study inflammation, pain, and cancer pathways. This compound is a deuterated form of celecoxib, meaning that seven hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen.[2] This isotopic labeling makes this compound a valuable tool in specific analytical applications, but it's crucial to understand the implications of this substitution for its use in functional in-vitro assays.

The primary rationale for using deuterated compounds in drug development is the kinetic isotope effect (KIE) . The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of these bonds, potentially leading to a longer in-vivo half-life.[] However, for most in-vitro applications that do not involve metabolic enzymes (e.g., direct enzyme inhibition or cell-based assays measuring downstream effects), the biological activity of a deuterated compound is generally considered to be comparable to its unlabeled form.

Quantitative Data Summary

The following tables summarize the key quantitative data for both unlabeled celecoxib and this compound.

Table 1: Physicochemical Properties

| Property | Unlabeled Celecoxib | This compound | Source(s) |

| Molecular Formula | C₁₇H₁₄F₃N₃O₂S | C₁₇H₇D₇F₃N₃O₂S | [4][5] |

| Molecular Weight | 381.37 g/mol | 388.42 g/mol | [6][7] |

| Melting Point | 161–164 °C | Not available | [8] |

| Solubility | Insoluble in water; Soluble in DMSO (200 mg/mL) and ethanol (100 mg/mL) | Soluble in DMSO (76 mg/mL) and ethanol (33 mg/mL) | [2][6] |

| Protein Binding | ~97% (primarily to albumin) | Not available (expected to be similar to unlabeled) | [1] |

Table 2: In-Vitro Biological Activity

| Parameter | Unlabeled Celecoxib | This compound | Source(s) |

| COX-2 IC₅₀ | 40 nM | Not available (expected to be similar to unlabeled) | [9] |

| COX-1 IC₅₀ | 15 µM | Not available (expected to be similar to unlabeled) | [10] |

| Selectivity (COX-1/COX-2) | ~375-fold | Not available (expected to be similar to unlabeled) | Calculated from IC₅₀ values |

Core Applications in In-Vitro Research

Unlabeled Celecoxib: The Standard for Functional Assays

For the majority of in-vitro studies aiming to investigate the biological effects of celecoxib, the unlabeled form is the appropriate choice. These studies include, but are not limited to:

-

Enzyme Inhibition Assays: Determining the potency and selectivity of COX-2 inhibition.

-

Cell-Based Assays: Assessing the effects on cell viability, proliferation, apoptosis, and signaling pathways in various cell lines.

-

Mechanism of Action Studies: Elucidating the molecular targets and pathways through which celecoxib exerts its effects, both COX-2 dependent and independent.

This compound: The Internal Standard of Choice

This compound is primarily intended for use as an internal standard in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[2] Its key advantages in this context are:

-

Similar Physicochemical Properties: It behaves almost identically to unlabeled celecoxib during sample preparation and chromatographic separation.

-

Distinct Mass: The seven-dalton mass difference allows for its clear differentiation from the unlabeled analyte in the mass spectrometer, enabling accurate quantification.

While it is expected that the in-vitro functional activity of this compound is comparable to unlabeled celecoxib, its use in such assays is generally not recommended due to its higher cost and the lack of specific characterization for these purposes. The primary role of deuterated compounds in functional studies is typically to investigate metabolic pathways, which is less relevant for most in-vitro experimental setups.

Experimental Protocols

COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and provides a method for screening COX-2 inhibitors.

Materials:

-

COX-2 enzyme (human recombinant)

-

COX Assay Buffer

-

COX Probe

-

COX Cofactor

-

Arachidonic Acid

-

NaOH

-

Unlabeled Celecoxib (for inhibitor control and experimental compound)

-

DMSO (for dissolving compounds)

-

96-well fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Reconstitute COX-2 enzyme in sterile ddH₂O and store on ice.

-

Prepare a 10X stock solution of unlabeled celecoxib in DMSO.

-

Dilute the COX Cofactor 1:200 in COX Assay Buffer just before use.

-

Prepare the Arachidonic Acid solution by mixing equal volumes of supplied Arachidonic Acid and NaOH, then dilute this mixture 1:10 with ddH₂O.

-

-

Assay Setup (in a 96-well plate):

-

Sample Wells: Add 10 µL of diluted test compound (unlabeled celecoxib at various concentrations).

-

Inhibitor Control Wells: Add 2 µL of a high concentration of unlabeled celecoxib and 8 µL of COX Assay Buffer.

-

Enzyme Control Wells: Add 10 µL of COX Assay Buffer.

-

-

Reaction:

-

Prepare a Reaction Master Mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and COX-2 enzyme.

-

Add 80 µL of the Reaction Master Mix to each well.

-

Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid solution to all wells.

-

-

Measurement:

-

Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

-

Determine the percent inhibition for each concentration of unlabeled celecoxib relative to the Enzyme Control.

-

Calculate the IC₅₀ value by plotting percent inhibition versus the logarithm of the inhibitor concentration.

-

Cell Viability (MTT) Assay

This protocol outlines a common method for assessing the effect of celecoxib on cell viability.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Unlabeled Celecoxib

-

DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Treatment:

-

Prepare serial dilutions of unlabeled celecoxib in complete cell culture medium from a stock solution in DMSO.

-

Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of celecoxib. Include a vehicle control (medium with the same concentration of DMSO used for the highest celecoxib concentration).

-

Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plates for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100-200 µL of the solubilization solution (e.g., DMSO) to each well.

-

Gently shake the plates on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

-

Measurement:

-

Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm if desired) using a multi-well spectrophotometer.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (medium only) from all readings.

-

Express the cell viability as a percentage of the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the celecoxib concentration to determine the IC₅₀ value.

-

Visualization of Pathways and Workflows

Celecoxib's Mechanism of Action: COX-2 Dependent and Independent Pathways

Caption: Celecoxib inhibits COX-2 and PDK1 signaling pathways.

Experimental Workflow for In-Vitro Comparison

Caption: Workflow for comparing unlabeled and deuterated celecoxib.

Conclusion and Recommendations

For researchers conducting in-vitro studies to investigate the functional biological effects of celecoxib, the unlabeled form is the compound of choice . It is the pharmacologically active agent that has been extensively characterized in the scientific literature.

This compound should be reserved for its intended purpose as an internal standard for the accurate quantification of celecoxib in mass spectrometry-based analytical methods. While its in-vitro biological activity is presumed to be nearly identical to the unlabeled form in non-metabolic assays, it is not the appropriate or cost-effective reagent for functional studies. The primary impact of deuteration—the kinetic isotope effect—is most relevant in the context of in-vivo pharmacokinetics and metabolism studies. Therefore, unless the experimental design specifically aims to investigate the metabolism of celecoxib in an in-vitro system (e.g., using liver microsomes), the use of unlabeled celecoxib is the scientifically sound and recommended approach.

References

- 1. Celecoxib - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 4. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS 544686-21-7 | LGC Standards [lgcstandards.com]

- 6. Celecoxib - LKT Labs [lktlabs.com]

- 7. This compound (SC 58635-d7) | COX | 544686-21-7 | Invivochem [invivochem.com]

- 8. pmda.go.jp [pmda.go.jp]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary investigation of Celecoxib-d7 in new analytical methods

An In-depth Technical Guide to the Role of Celecoxib-d7 in Modern Analytical Methods

Introduction

Celecoxib is a widely used nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. To ensure its safety and efficacy, robust and accurate analytical methods are essential for quantifying Celecoxib concentrations in biological matrices, particularly for pharmacokinetic and bioequivalence studies. The development of sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods has become the standard for this purpose. A critical component of these advanced analytical techniques is the use of a stable isotope-labeled internal standard (IS), with this compound being the preferred choice.

This technical guide provides a preliminary investigation into the application of this compound in new analytical methods for the quantification of Celecoxib. It details the experimental protocols, summarizes key quantitative validation data, and illustrates the workflows involved. This compound, a deuterated analog of Celecoxib, is an ideal internal standard because its physicochemical properties are nearly identical to the analyte.[1][2] This ensures it behaves similarly during sample extraction, chromatography, and ionization, thereby effectively compensating for variations in sample processing and instrument response.[2]

Experimental Protocols: Quantification of Celecoxib using this compound

The successful quantification of Celecoxib in biological samples, primarily human plasma, relies on a meticulously validated bioanalytical method. This compound is consistently employed as the internal standard to ensure accuracy and precision.[1][3][4] The general workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation

The primary goal of sample preparation is to extract Celecoxib and this compound from the complex biological matrix and remove potential interferences. Several extraction techniques have been successfully validated.

-

Solid-Phase Extraction (SPE): This is a common and efficient method for sample clean-up.[1][4][5]

-

Internal Standard: A specific amount of this compound solution is added to the plasma sample.[1]

-

Extraction: The sample is processed using SPE cartridges, such as strata-X cartridges.[1][5] The process involves conditioning the cartridge, loading the plasma sample, washing away interferences, and finally eluting the analyte and internal standard with an organic solvent.

-

Liquid-Liquid Extraction (LLE): An alternative method that has also been validated.

-

Procedure: A one-step LLE is performed using a solvent like methyl tert-butyl ether (MTBE) to extract Celecoxib from plasma.[6]

-

-

Protein Precipitation (PP): A simpler and faster, though potentially less clean, extraction method.

-

Procedure: Involves adding a solvent such as methanol to the plasma sample to precipitate proteins.[2][7] The sample is then centrifuged, and the supernatant containing the analyte and IS is collected for analysis.[2] For instance, 50 μL of rat plasma is mixed with a methanol solution containing this compound, vortexed, and centrifuged at 13,000 rpm for 10 minutes.[2]

-

Chromatographic Conditions (LC-MS/MS)

Chromatographic separation is achieved using high-performance liquid chromatography (HPLC) or ultra-pressure liquid chromatography (UPLC) systems. The goal is to separate Celecoxib from other components before it enters the mass spectrometer.

-

Columns: A variety of reverse-phase columns are used, including ACE C8-300 (50 × 4.0 mm, 3.0 μm), Zodiac C18 (50×4.6mm, 3.0μm), and Agilent Eclipse Plus C18 RRHD (2.1 × 50 mm, 1.8 μm).[1][2][3]

-

Mobile Phase: Isocratic elution is common, employing a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer (such as ammonium acetate or ammonium formate).[1][3][4] Ratios vary between methods, for example, methanol and 1.0 mmol ammonium acetate solution in an 80:20 (v/v) ratio or 5mM ammonium formate buffer, acetonitrile, and methanol in a 20:20:60 (%v/v/v) ratio.[1][3]

-

Flow Rate: Flow rates typically range from 0.2 mL/min to 1.0 mL/min.[3][6]

-

Run Time: These methods are optimized for high throughput, with chromatographic run times often as short as 2.5 minutes.[3][4]

Mass Spectrometric Detection

A triple quadrupole mass spectrometer is used for detection, operating in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[2][8]

-

Ionization: Electrospray ionization (ESI) is the standard source. While Celecoxib can be detected in both positive and negative modes, negative ionization is frequently reported to offer high selectivity and response.[1][2][7]

-

MRM Transitions: The specific precursor to product ion transitions are monitored for both the analyte and the internal standard.

Data Presentation: Method Validation Parameters

The analytical methods using this compound have been thoroughly validated according to regulatory guidelines (e.g., FDA).[2][3] The tables below summarize the quantitative performance characteristics from various studies.

Table 1: Summary of LC-MS/MS Methodologies for Celecoxib Quantification

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Reference | ResearchGate[1][5] | EJBPS[3] | Int J ChemTech Res[4] | NIH[2] |

| Matrix | Human Plasma | Human Plasma | Human Plasma | Rat Plasma |

| Extraction | Solid-Phase Extraction | Not Specified | Solid-Phase Extraction | Protein Precipitation |

| Column | ACE C8-300 (50x4.0mm, 3µm) | Zodiac C18 (50x4.6mm, 3µm) | C18 | Agilent Eclipse Plus C18 |

| Mobile Phase | Methanol:1.0mM Ammonium Acetate (80:20) | 5mM Ammonium Formate:ACN:Methanol (20:20:60) | 5mM Ammonium Acetate:ACN (20:80) | ACN & Water with 0.01% Formic Acid |

| Flow Rate | Not Specified | 1.0 mL/min | 0.75 mL/min | Not Specified |

| Ionization | ESI Negative | Not Specified | ESI | ESI Negative |

| Celecoxib (m/z) | 380.0 → 315.9 | Not Specified | Not Specified | 380.0 → 316.0 |

| This compound (m/z) | 387.0 → 323.0 | Not Specified | Not Specified | Not Specified |

ACN: Acetonitrile, Methanol: MeOH

Table 2: Summary of Quantitative Method Validation Data

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Reference | ResearchGate[1][5] | EJBPS[3] | Int J ChemTech Res[4] | NIH[2] |

| Linearity Range (ng/mL) | 10.0 - 4000 | 5.047 - 2518.667 | 5.05 - 2519 | 1 - 2000 |

| LLOQ (ng/mL) | 10.0 | 5.047 | 5.05 | 2.5 |

| Intra-day Precision (%CV) | <7.2% | <10% | Not Specified | 2.67% - 8.78% |

| Inter-day Precision (%CV) | <7.2% | <10% | Not Specified | 6.37% - 10.19% |

| Accuracy | Not Specified | 90 - 110% | Not Specified | 87.05% - 109.94% |

| Mean Recovery | 85.5% | Not Specified | High and Reproducible | 92.18% - 99.90% |

| Matrix Effect (IS-normalized) | 0.99 - 1.03 | Not Specified | No or Minimal | 87.27% - 100.18% |

LLOQ: Lower Limit of Quantification, %CV: Percent Coefficient of Variation

Visualizing the Process

Diagrams created using Graphviz illustrate the logical flow and key processes in the analysis of Celecoxib using this compound.

Caption: General bioanalytical workflow for Celecoxib quantification.

References

- 1. researchgate.net [researchgate.net]

- 2. Revealing Changes in Celecoxib Nanostructured Lipid Carrier’s Bioavailability Using Hyaluronic Acid as an Enhancer by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ejbps.com [ejbps.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. View of ESTIMATION OF CELECOXIB IN HUMAN PLASMA BY RAPID AND SELECTIVE LC-MS/MS METHOD FOR A BIOEQUIVALENCE STUDY | International Journal of Pharmacy and Pharmaceutical Sciences [journals.innovareacademics.in]

- 6. Development of simple and rapid LC-MS/MS method for determination of celecoxib in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of celecoxib in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

Methodological & Application

Application Note: Quantification of Celecoxib in Human Plasma by LC-MS/MS using Celecoxib-d7 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of celecoxib in human plasma. The method utilizes Celecoxib-d7 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. The protocol involves a straightforward sample preparation procedure followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring of celecoxib.

Introduction

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). Accurate and reliable quantification of celecoxib in human plasma is crucial for assessing its pharmacokinetic profile and ensuring therapeutic efficacy and safety. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis using mass spectrometry, as it effectively compensates for variations in sample preparation and matrix effects. This document provides a detailed protocol for the quantification of celecoxib in human plasma using an LC-MS/MS method with this compound as the internal standard.

Experimental

Materials and Reagents

-

Celecoxib reference standard

-

This compound internal standard

-

HPLC grade methanol

-

HPLC grade acetonitrile

-

Ammonium acetate

-

Formic acid

-

Human plasma (blank)

-

Solid-phase extraction (SPE) cartridges (e.g., Strata-X) or methyl tert-butyl ether (MTBE) for liquid-liquid extraction (LLE)

Instrumentation

-

Liquid chromatograph (LC) system

-

Triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

Standard Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare stock solutions of celecoxib and this compound by dissolving the appropriate amount of each standard in methanol.

-

Working Standard Solutions: Serially dilute the celecoxib stock solution with methanol to prepare working standard solutions at various concentrations.

-

Internal Standard Working Solution: Dilute the this compound stock solution with methanol containing 0.1% formic acid to obtain a suitable concentration (e.g., 200 µg/mL).[1]

Sample Preparation

Two common methods for extracting celecoxib and its internal standard from human plasma are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Method 1: Solid-Phase Extraction (SPE) [2][3]

-

To 300 µL of human plasma, add the this compound internal standard.[2][3]

-

Condition the SPE cartridges (e.g., Strata-X) according to the manufacturer's instructions.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analyte and internal standard with an appropriate solvent (e.g., methanol).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Method 2: Liquid-Liquid Extraction (LLE) [4]

-

To a volume of human plasma, add the internal standard.

-

Add methyl tert-butyl ether (MTBE) as the extraction solvent.[4]

-

Vortex the mixture to ensure thorough mixing.

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Caption: Figure 1. Workflow for sample preparation and LC-MS/MS analysis.

Liquid Chromatography Conditions

-

Column: ACE C8-300 (50 × 4.0 mm, 3.0 μm) or equivalent.[2][3]

-

Mobile Phase: Methanol and 1.0 mmol ammonium acetate solution (80:20, v/v).[2][3]

-

Flow Rate: 0.2 mL/min.[4]

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.[1][2][3]

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Ion Spray Voltage: -4500 V.[1]

-

Temperature: 500 °C.[1]

Caption: Figure 2. The logical flow of the LC-MS/MS analytical method.

Results and Discussion

Method Validation

The analytical method was validated according to established guidelines for bioanalytical method validation. The key validation parameters are summarized in the tables below.

Table 1: Calibration Curve and Linearity

| Parameter | Result |

| Linearity Range | 10.0 - 4000 ng/mL[2] |

| Correlation Coefficient (r²) | >0.999[4] |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 10 | < 7.81 | < 4.93[4] | 97.24 - 109.94[1] |

| Low QC | 6 | < 7.2[2] | < 7.2[2] | 97.24 - 109.94[1] |

| Mid QC | 120 | < 7.2[2] | < 7.2[2] | 97.24 - 109.94[1] |

| High QC | 1600 | < 7.2[2] | < 7.2[2] | 97.24 - 109.94[1] |

Table 3: Recovery and Matrix Effect

| Parameter | Result |

| Mean Relative Recovery | 85.5%[2] |

| IS-Normalized Matrix Factor | 0.99 - 1.03[2] |

The method demonstrated excellent linearity over the specified concentration range. The precision and accuracy were well within the acceptable limits for bioanalytical methods. The high recovery and minimal matrix effect indicate that the sample preparation method is efficient and the use of this compound effectively compensates for any matrix-induced signal suppression or enhancement.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of celecoxib in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. This application note provides a comprehensive protocol that can be readily implemented in a bioanalytical laboratory for pharmacokinetic and other clinical studies involving celecoxib.

References

- 1. Revealing Changes in Celecoxib Nanostructured Lipid Carrier’s Bioavailability Using Hyaluronic Acid as an Enhancer by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ESTIMATION OF CELECOXIB IN HUMAN PLASMA BY RAPID AND SELECTIVE LC-MS/MS METHOD FOR A BIOEQUIVALENCE STUDY | Semantic Scholar [semanticscholar.org]

- 4. Development of simple and rapid LC-MS/MS method for determination of celecoxib in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Solid-Phase Extraction of Celecoxib from Human Plasma using Celecoxib-d7 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the solid-phase extraction (SPE) of celecoxib from human plasma samples for quantitative analysis. The method employs a C18 SPE cartridge and utilizes Celecoxib-d7 as an internal standard to ensure accuracy and precision. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for the determination of celecoxib concentrations in biological matrices.

Introduction

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1][2][3] Accurate quantification of celecoxib in biological samples such as plasma is crucial for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring. Solid-phase extraction is a widely used sample preparation technique that offers high recovery and removal of interfering substances from complex matrices.[3] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variability during sample processing and analysis.[2]

Experimental Protocol

This protocol is a synthesized methodology based on established procedures for the solid-phase extraction of celecoxib from human plasma.[4][5][6]

Materials and Reagents:

-

Celecoxib analytical standard

-

This compound internal standard

-

Human plasma (blank)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (deionized or HPLC grade)

-

Formic acid (or other suitable acid for pH adjustment)

-

C18 SPE cartridges (e.g., 500 mg, 3 mL)

-

SPE vacuum manifold

-

Vortex mixer

-

Centrifuge

-

Evaporation system (e.g., nitrogen evaporator)

-

Autosampler vials

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare a stock solution of celecoxib in methanol (e.g., 1 mg/mL).

-

Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

-

From the stock solutions, prepare working standard solutions of celecoxib and a working internal standard solution of this compound by serial dilution in methanol or a suitable solvent mixture.

-

-

Sample Preparation:

-

Thaw frozen human plasma samples at room temperature.

-

To a 0.5 mL aliquot of plasma, add a known amount of the this compound internal standard working solution.

-

Acidify the plasma sample by adding a small volume of a suitable acid (e.g., formic acid) to a final pH of approximately 3-5. This step improves the retention of celecoxib on the C18 sorbent.

-

Vortex the sample for 30 seconds to ensure thorough mixing.

-

Centrifuge the sample to pellet any precipitated proteins.

-

-

Solid-Phase Extraction:

-

Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.

-

Loading: Load the pre-treated plasma supernatant onto the conditioned SPE cartridge. Apply a slow, consistent flow rate (e.g., 1-2 mL/min).

-

Washing: Wash the cartridge with 3 mL of deionized water to remove polar interferences. Follow with a wash using a weak organic solvent mixture (e.g., 3 mL of 5% methanol in water) to remove less polar interferences.

-

Drying: Dry the cartridge under vacuum for 5-10 minutes to remove any residual water.

-

Elution: Elute the celecoxib and this compound from the cartridge with 2 mL of methanol into a clean collection tube.

-

-

Sample Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the mobile phase used for the analytical method (e.g., LC-MS/MS).

-

Vortex the reconstituted sample to ensure complete dissolution.

-

Transfer the sample to an autosampler vial for analysis.

-

Quantitative Data Summary

The following table summarizes typical performance data for the solid-phase extraction of celecoxib from human plasma based on literature values. Actual results may vary depending on the specific experimental conditions and analytical instrumentation.

| Parameter | Typical Value | Reference |

| Recovery | > 88% | [4] |

| Lower Limit of Quantification (LLOQ) | 10 - 40 ng/mL | [4][7] |

| Linearity Range | 40 - 4000 ng/mL | [4] |

| Intra-day Precision (RSD) | < 5% | [4] |

| Inter-day Precision (RSD) | < 12% | [4] |

Visualizations

Experimental Workflow:

Caption: Workflow for the solid-phase extraction of celecoxib.

Celecoxib Signaling Pathways:

Caption: Celecoxib's dual inhibitory pathways.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. ClinPGx [clinpgx.org]

- 3. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 4. Determination of celecoxib in human plasma using solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. payeshdarou.ir [payeshdarou.ir]

- 7. academic.oup.com [academic.oup.com]

Application Note and Protocol for the Chromatographic Separation of Celecoxib and Celecoxib-d7

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the chromatographic separation of the non-steroidal anti-inflammatory drug (NSAID) celecoxib and its deuterated internal standard, Celecoxib-d7. The primary application of this method is for the quantitative analysis of celecoxib in biological matrices, such as human plasma, which is a critical aspect of pharmacokinetic and bioequivalence studies.

Introduction